

Spectroscopic Fingerprints: Differentiating 2-bromo-N,N-dimethylpyridin-4-amine Isomers

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Compound of Interest

Compound Name: 2-bromo-N,N-dimethylpyridin-4-amine

Cat. No.: B1279662

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In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Positional isomers, while sharing the same molecular formula, can exhibit distinct physical, chemical, and biological properties. This guide provides a comparative analysis of the spectroscopic characteristics of **2-bromo-N,N-dimethylpyridin-4-amine** and its key positional isomer, 3-bromo-N,N-dimethylpyridin-4-amine. By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can effectively differentiate between these two compounds.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **2-bromo-N,N-dimethylpyridin-4-amine** and 3-bromo-N,N-dimethylpyridin-4-amine. These values are predicted based on established spectroscopic principles and data from closely related compounds, providing a reliable basis for differentiation.

Table 1: ^1H NMR Spectral Data (400 MHz, CDCl_3)

Proton Assignment	2-bromo-N,N-dimethylpyridin-4-amine	3-bromo-N,N-dimethylpyridin-4-amine
Chemical Shift (δ , ppm)	Multiplicity	
H-2	-	-
H-3	6.55	d, J=2.0 Hz
H-5	6.65	dd, J=5.6, 2.0 Hz
H-6	8.05	d, J=5.6 Hz
N(CH ₃) ₂	3.05	s

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Carbon Assignment	2-bromo-N,N-dimethylpyridin-4-amine	3-bromo-N,N-dimethylpyridin-4-amine
Chemical Shift (δ , ppm)	Chemical Shift (δ , ppm)	
C-2	145.0	148.5
C-3	108.0	95.0
C-4	155.0	156.0
C-5	107.0	110.0
C-6	150.0	151.0
N(CH ₃) ₂	40.0	40.5

Table 3: Infrared (IR) Spectral Data (KBr Pellet)

Vibrational Mode	2-bromo-N,N-dimethylpyridin-4-amine	3-bromo-N,N-dimethylpyridin-4-amine
Wavenumber (cm ⁻¹)	Wavenumber (cm ⁻¹)	
C-H (aromatic) stretch	3100-3000	3100-3000
C-H (aliphatic) stretch	2950-2850	2950-2850
C=N, C=C stretch (pyridine ring)	1600-1580, 1550-1530	1610-1590, 1560-1540
C-N stretch	1350-1300	1360-1310
C-Br stretch	680-660	720-700

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Ion	m/z (relative abundance, %)	Comment
[M] ⁺	201/199 (98:100)	Molecular ion peak with characteristic bromine isotopic pattern.
[M-CH ₃] ⁺	186/184	Loss of a methyl group.
[M-Br] ⁺	120	Loss of the bromine atom.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.

- Spectral Width: 16 ppm.
- Acquisition Time: 4 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: 240 ppm.
 - Acquisition Time: 1.5 seconds.
 - Relaxation Delay: 5 seconds.
 - Number of Scans: 1024.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

2. Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Scan Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 32.

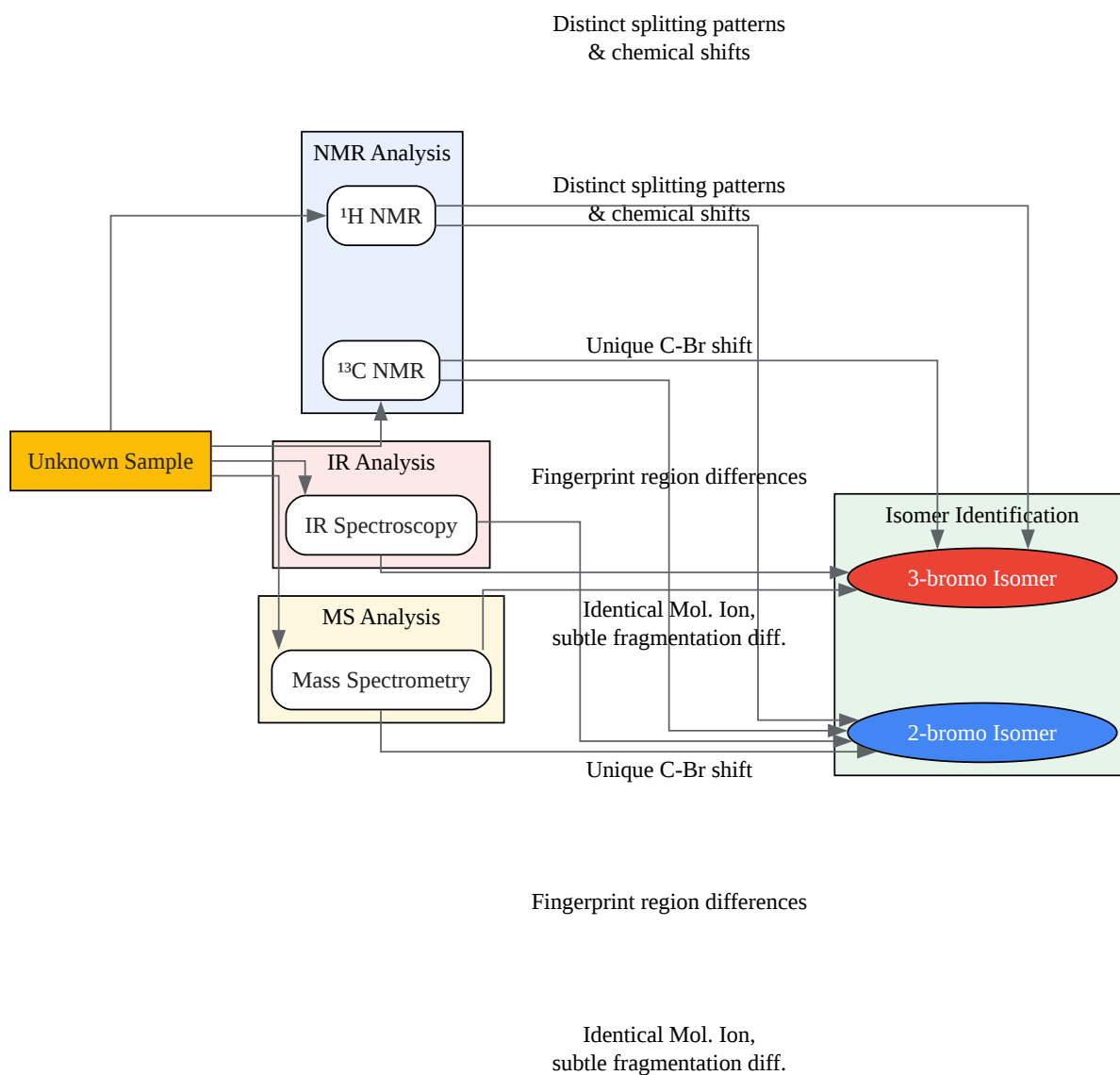
- Background: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Gas Chromatography (GC) Conditions:
 - Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness, 5% phenyl-methylpolysiloxane capillary column.
 - Carrier Gas: Helium, constant flow rate of 1 mL/min.
 - Inlet Temperature: 250 $^{\circ}$ C.
 - Oven Program: Start at 100 $^{\circ}$ C, hold for 2 minutes, then ramp at 15 $^{\circ}$ C/min to 280 $^{\circ}$ C and hold for 5 minutes.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-350.
 - Source Temperature: 230 $^{\circ}$ C.
 - Transfer Line Temperature: 280 $^{\circ}$ C.

Visualization of Differentiation Workflow

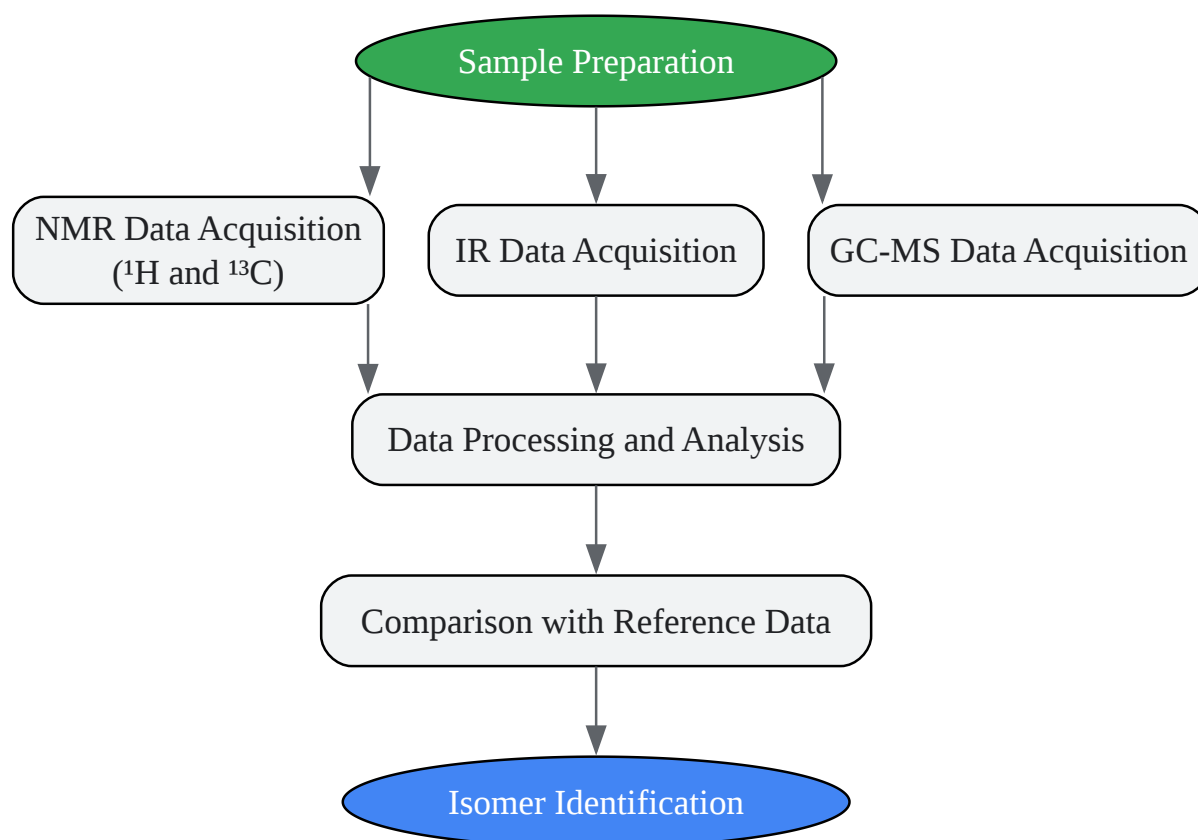
The logical workflow for distinguishing between the two isomers based on their spectroscopic data can be visualized as follows:



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Caption: Workflow for differentiating isomers using spectroscopic techniques.

The general experimental workflow for analyzing a sample is depicted below:



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Caption: General experimental workflow for sample analysis.

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